molecular formula C17H19N3O2 B1140679 tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate CAS No. 198904-84-6

tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate

Cat. No.: B1140679
CAS No.: 198904-84-6
M. Wt: 297.35 g/mol
InChI Key: PIYYEQIVVRRORO-UNOMPAQXSA-N
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Description

tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate is an organic compound with the molecular formula C17H19N3O2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a pyridinyl group and a phenyl group connected through a methylene bridge to a hydrazinecarboxylate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate typically involves the reaction of 4-(2-pyridinyl)benzaldehyde with tert-butyl hydrazinecarboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure cost-effectiveness and efficiency. The reaction parameters are carefully controlled to maintain consistency in product quality and to minimize waste generation .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions may result in various substituted products .

Scientific Research Applications

tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl [[4-(2-pyridinyl)phenyl]methylene]hydrazinecarboxylate include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

CAS No.

198904-84-6

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

tert-butyl N-[(Z)-(4-pyridin-2-ylphenyl)methylideneamino]carbamate

InChI

InChI=1S/C17H19N3O2/c1-17(2,3)22-16(21)20-19-12-13-7-9-14(10-8-13)15-6-4-5-11-18-15/h4-12H,1-3H3,(H,20,21)/b19-12-

InChI Key

PIYYEQIVVRRORO-UNOMPAQXSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/N=C\C1=CC=C(C=C1)C2=CC=CC=N2

SMILES

CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC=CC=N2

Canonical SMILES

CC(C)(C)OC(=O)NN=CC1=CC=C(C=C1)C2=CC=CC=N2

Synonyms

[[4-(2-Pyridinyl)phenyl]methylene]hydrazinecarboxylic Acid 1,1-Dimethylethyl Ester

Origin of Product

United States

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